1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid
CAS No.:
Cat. No.: VC13527890
Molecular Formula: C13H15NO2
Molecular Weight: 217.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15NO2 |
|---|---|
| Molecular Weight | 217.26 g/mol |
| IUPAC Name | 5-methyl-1-propan-2-ylindole-6-carboxylic acid |
| Standard InChI | InChI=1S/C13H15NO2/c1-8(2)14-5-4-10-6-9(3)11(13(15)16)7-12(10)14/h4-8H,1-3H3,(H,15,16) |
| Standard InChI Key | QBADABGHIJYWHV-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1C(=O)O)N(C=C2)C(C)C |
| Canonical SMILES | CC1=CC2=C(C=C1C(=O)O)N(C=C2)C(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid features an indole core—a bicyclic structure comprising a benzene ring fused to a pyrrole ring. Substituents include:
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An isopropyl group (-CH(CH3)2) at position 1 of the indole nitrogen.
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A methyl group (-CH3) at position 5.
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A carboxylic acid (-COOH) moiety at position 6.
The molecular formula is C13H15NO2, yielding a molecular weight of 217.26 g/mol (calculated from atomic masses). The presence of polar (carboxylic acid) and nonpolar (isopropyl, methyl) groups suggests amphiphilic behavior, influencing solubility and reactivity .
Physicochemical Parameters
While experimental data for this specific compound are unavailable, analogous indole-carboxylic acids provide approximate benchmarks:
The carboxylic acid group enhances hydrogen-bonding capacity, potentially improving solubility in polar solvents like ethanol or dimethyl sulfoxide (DMSO) .
Synthesis and Chemical Reactivity
Hypothetical Synthesis Pathways
The synthesis of 1-isopropyl-5-methyl-1H-indole-6-carboxylic acid likely involves multi-step functionalization of the indole nucleus. A plausible route includes:
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Indole Core Formation: Fischer indole synthesis using substituted phenylhydrazines and ketones.
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Substituent Introduction:
Key Chemical Reactions
The compound’s reactivity is governed by its electron-rich indole ring and carboxylic acid group:
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Electrophilic Substitution: The indole ring undergoes electrophilic attack at positions 2, 3, or 7, with directing effects modulated by substituents .
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Decarboxylation: Thermal or acidic conditions may remove the carboxylic acid group, yielding 1-isopropyl-5-methylindole.
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Esterification: Reaction with alcohols in the presence of acid catalysts produces ester derivatives, enhancing lipid solubility .
Comparative Analysis with Analogous Compounds
Structural Analogues
The 6-carboxylic acid’s unique substitution pattern may optimize steric and electronic interactions with biological targets compared to these analogs.
Future Research Directions
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Synthetic Optimization: Develop regioselective methods to install substituents at positions 1, 5, and 6.
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In Vitro Screening: Evaluate antiviral, anti-inflammatory, and anticancer activity in cell-based assays.
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Structural Studies: X-ray crystallography or NMR to resolve binding modes with target proteins .
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